6-Hydroxybenzo[a]pyrene
Overview
Description
6-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
Scientific Research Applications
Biomarker of Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)
6-Hydroxybenzo[a]pyrene is a significant compound in the context of environmental and occupational health. It serves as a biomarker for exposure to carcinogenic benzo[a]pyrene, part of polycyclic aromatic hydrocarbons (PAHs). Studies have developed methods for its trace determination in human urine, which helps in assessing carcinogenic exposure risks. Techniques like automated column-switching high-performance liquid chromatography and ionic liquids-based dispersive liquid-liquid microextraction followed by chemical derivatization and high-performance liquid chromatography-high-resolution tandem mass spectrometry have been used for this purpose (Simon et al., 2000); (Hu et al., 2016).
Environmental and Occupational Health Monitoring
The utilization of this compound in monitoring PAH exposure in various environmental scenarios is significant. It has been used alongside other biomarkers like 1-hydroxypyrene for evaluating exposure in different environments, including urban settings and areas close to industrial activities. Such assessments are critical in understanding the health impacts of PAHs in both occupational and non-occupational contexts (Leroyer et al., 2010).
Understanding Kinetics of Exposure
This compound plays a role in understanding the kinetics of exposure to PAHs. For example, physiologically-based pharmacokinetic modeling has been used to study its kinetics and metabolism. This knowledge is crucial for reconstructing exposure doses in workers from biomarker measurements and for comprehending the metabolic pathways of PAHs in the human body (Heredia‐Ortiz & Bouchard, 2013).
Carcinogenicity and Molecular Studies
Studies on this compound also extend to molecular orbital calculations to examine its metabolic reactions and carcinogenic potential. Such research provides insights into the carcinogenic activities of benzo[a]pyrene phenols and the formation of oxyradicals, contributing to our understanding of carcinogenesis at a molecular level (Seybold & Gräuslund, 2009).
Exposure Biomarkers for Environmental and Occupational Surveys
Quantification of this compound in human urine serves as a crucial exposure biomarker for environmental and occupational health surveys. This allows for individual exposure assessment and is pivotal in studies related to environmental health, particularly in populations exposed to PAHs (Raponi et al., 2017).
Risk Assessment of PAH Exposure
The determination of this compound in workers potentially exposed to PAHs aids in a more accurate quantitative risk assessment. This is crucial since benzo[a]pyrene, the parent compound, is classified as carcinogenic, and its metabolite (this compound) provides a measure of internal, effective exposure (Boogaard, 2008).
Environmental Degradation Studies
Research on this compound extends to environmental science, particularly in the study of the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene and its regulation by external factors like electric fields. Such studies are instrumental in understanding the environmental fate and degradation pathways of PAHs (Long et al., 2022).
Properties
IUPAC Name |
benzo[b]pyren-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTMTTGZMPDIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC=CC(=C54)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64811-02-5 (hydrogen sulfate) | |
Record name | 6-Hydroxybenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30955534 | |
Record name | Benzo[pqr]tetraphen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-73-0, 63455-19-6 | |
Record name | 6-Hydroxybenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33953-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063455196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzo[a]pyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[pqr]tetraphen-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYBENZO(A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I68U5515CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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